

An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-methylthiophene-2-carboxylic acid

Cat. No.: B1288914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-4-methylthiophene-2-carboxylic acid**, a heterocyclic compound of interest in chemical synthesis and drug discovery. This document consolidates available data on its chemical identity, properties, and potential applications, addressing the current landscape of information for researchers and developers in the pharmaceutical and chemical industries.

Chemical Identity and Structure

CAS Number: 54796-53-1

Molecular Formula: C₆H₅BrO₂S

Structure:

Caption: Chemical structure of **5-Bromo-4-methylthiophene-2-carboxylic acid**.

Synonyms: 5-Bromo-4-methyl-2-thiophenecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-4-methylthiophene-2-carboxylic acid** is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Reference
Molecular Weight	221.07 g/mol	[1][2]
Predicted Boiling Point	322.4 ± 42.0 °C	[1]
Predicted Density	1.784 ± 0.06 g/cm³	[1]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Bromo-4-methylthiophene-2-carboxylic acid** are not extensively reported in publicly available literature. However, synthetic routes can be inferred from methodologies used for structurally similar thiophene derivatives. A potential synthetic pathway is outlined below, based on established thiophene chemistry.

Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **5-Bromo-4-methylthiophene-2-carboxylic acid**.

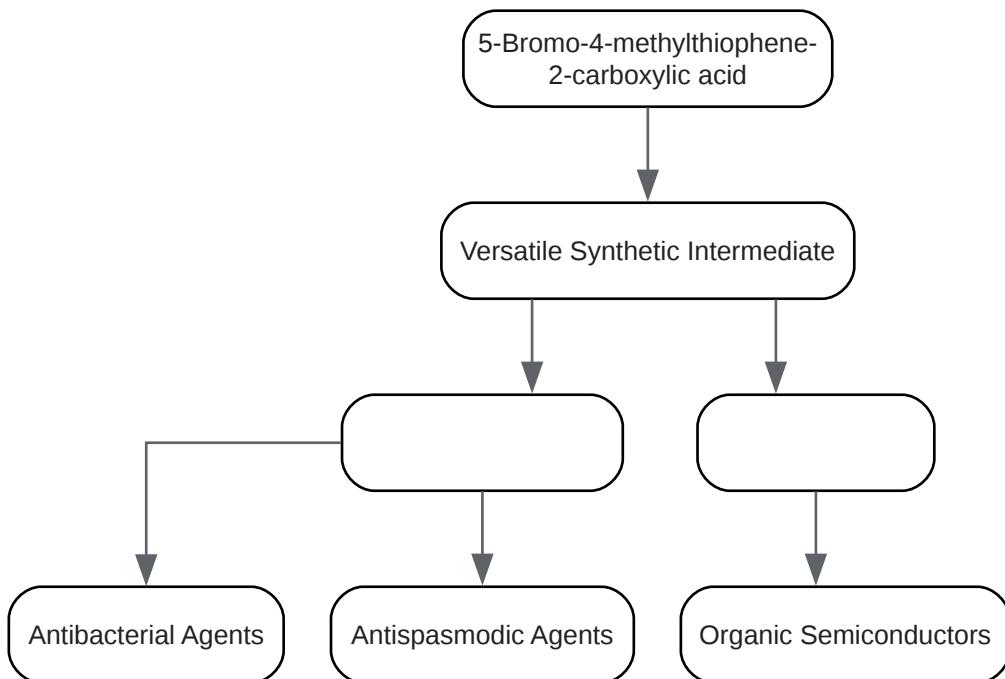
Note: This proposed pathway is illustrative. Researchers should consult specialized synthetic chemistry literature and databases for detailed reaction conditions and optimization.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Bromo-4-methylthiophene-2-carboxylic acid** is not readily available in the public domain.

Researchers synthesizing or using this compound are advised to perform their own analytical characterization to confirm its identity and purity.

Applications in Research and Drug Development


While specific biological activities or signaling pathway modulations for **5-Bromo-4-methylthiophene-2-carboxylic acid** have not been detailed in the reviewed literature, its structural motifs are present in compounds with known pharmacological relevance. Thiophene-based carboxylic acids are versatile building blocks in medicinal chemistry.

Derivatives of the closely related compound, 5-bromothiophene-2-carboxylic acid, have been investigated for various therapeutic applications, including:

- Antibacterial Agents: Thiophene derivatives have been synthesized and evaluated for their *in vitro* antibacterial activity against various pathogens, including drug-resistant strains.
- Spasmolytic Activity: Certain thiophene-based compounds have shown potential as antispasmodic agents, which could be relevant for treating conditions like irritable bowel syndrome.
- Material Science: Thiophene derivatives are also utilized as precursors for organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the bromine atom and the carboxylic acid group on the 4-methylthiophene scaffold of the title compound provides reactive handles for further chemical modifications, making it a potentially valuable intermediate for generating diverse chemical libraries for screening in drug discovery programs.

Logical Relationship for Potential Applications:

[Click to download full resolution via product page](#)

Caption: Potential research and development applications stemming from the core structure.

Conclusion

5-Bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1) is a chemical entity with potential for broader application in synthetic chemistry, medicinal chemistry, and material science. While detailed experimental data is currently sparse in publicly accessible literature, its structural features suggest it is a valuable building block. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activities to unlock its full potential for scientific and industrial applications. Researchers are encouraged to report their findings to enrich the collective understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288914#5-bromo-4-methylthiophene-2-carboxylic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com